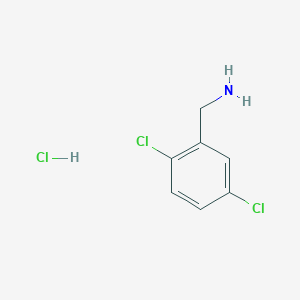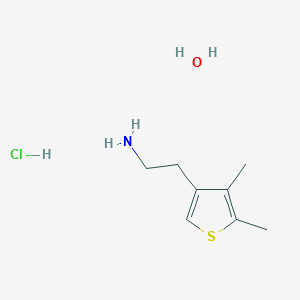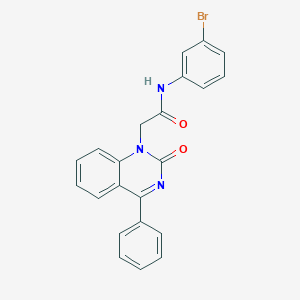
4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of two nitrogen atoms and three carbon atoms . The presence of bromophenyl groups suggests that this compound may have interesting chemical properties, such as being a good leaving group in reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the nature of the triazine ring. The bromophenyl groups could add some degree of polarity to the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine” are not available, compounds with similar structures are often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the triazine ring. For example, the presence of bromine atoms would likely make the compound relatively heavy and possibly quite reactive .Scientific Research Applications
Luminescent Materials for Detection
4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine derivatives have been synthesized and applied in the development of luminescent covalent-organic polymers (COPs). These COPs demonstrate high sensitivity and fast response to nitroaromatic explosives, highlighting their potential as materials for detecting explosives and small organic molecules due to their high surface area, hydrothermal stability, and unique graphene-like layer texture (Xiang & Cao, 2012).
Advanced Optical Materials
The compound has been involved in the synthesis of new π-conjugated dendritic fluorophores, contributing to research on two-photon absorption properties. These materials are promising for applications requiring strong two-photon absorption, such as in photopolymerization, due to their significant fluorescence quantum yields and two-photon fluorescence, highlighting their potential as efficient fluorophores for advanced optical applications (Yan et al., 2007).
Chemical Sensing and Extraction
Research into the palladium-catalyzed reactions of bis(bromophenyl) substituted 1,2,4-triazines with primary amines has led to the development of novel ligands for chemoselective minor actinide extraction processes. This application is crucial for the nuclear fuel cycle and environmental cleanup, as these ligands can selectively bind to and extract minor actinides from nuclear waste streams (Tai et al., 2015).
Nanofiltration Membranes
In the field of environmental engineering, derivatives of 4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine have been utilized in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and are effective for the treatment of dye solutions, offering a promising solution for water purification and the treatment of industrial effluents (Liu et al., 2012).
Electroluminescent Materials
The compound has contributed to the synthesis and characterization of polyfluorene-based conjugated polymers containing bipolar groups for electroluminescent applications. These materials, integrating electron-rich and electron-deficient moieties, exhibit promising properties for use in polymer light-emitting diodes (PLEDs), showcasing their potential in the development of advanced electroluminescent devices (Huang et al., 2009).
Future Directions
properties
IUPAC Name |
4,6-bis(4-bromophenyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N4/c16-11-5-1-9(2-6-11)13-19-14(21-15(18)20-13)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKPNXQFFQVTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)C3=CC=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2642972.png)
![1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2642973.png)

![1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2642977.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2642980.png)
![N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide](/img/no-structure.png)
![3-benzyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2642983.png)

![3-fluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2642988.png)


![2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2642994.png)